ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based derivative characterized by a central thiophene ring substituted with:
- A 4-methyl group at position 2.
- A 2-(4-methoxyphenyl)acetamido group at position 2.
- A 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl} moiety at position 3.
- An ethyl ester at position 3.
This structural complexity confers unique physicochemical and biological properties, distinguishing it from simpler thiophene carboxylates.
Properties
IUPAC Name |
ethyl 5-[(2-ethoxycarbonylphenyl)carbamoyl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7S/c1-5-35-26(32)19-9-7-8-10-20(19)28-24(31)23-16(3)22(27(33)36-6-2)25(37-23)29-21(30)15-17-11-13-18(34-4)14-12-17/h7-14H,5-6,15H2,1-4H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGFWGCLSSYBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)OC)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: Various functional groups are introduced through reactions such as esterification, amidation, and carbamoylation.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Automated synthesis: Employing automated systems to control reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Structural Similarity and Functional Group Analysis
The compound belongs to a family of substituted thiophene-3-carboxylates. Key analogs include:
*Estimated based on structural analogs.
Key Observations :
Bioactivity and Mode of Action
Studies on structurally related thiophene derivatives reveal:
- Clustering by Bioactivity : Compounds with carbamoyl/acetamido groups cluster into distinct bioactivity profiles, correlating with kinase or protease inhibition . For example, analogs with 2-(4-methoxyphenyl)acetamido groups (as in the target) show stronger affinity for tyrosine kinases compared to chlorophenyl-substituted variants .
- Similarity Indexing: Using Tanimoto coefficients (based on MACCS fingerprints), the target compound shares ~65% similarity with Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate, primarily due to the thiophene core and ester groups. However, differences in acetamido/carbamoyl substituents reduce the score .
- Protein-Ligand Interactions: Molecular docking (Glide XP scoring) predicts that the 4-methoxyphenyl group engages in hydrophobic enclosure with kinase active sites, while the carbamoyl group forms hydrogen bonds with catalytic residues—a pattern distinct from amino-substituted analogs .
ADME and Physicochemical Properties
Insights :
Molecular Networking and Fragmentation Patterns
Mass spectrometry-based molecular networking (cosine score ≥0.7) groups the target compound with other thiophene carboxylates sharing:
- A thiophene-3-carboxylate core.
- Fragmentation ions at m/z 178 (thiophene ring cleavage) and m/z 121 (ethoxycarbonyl fragment).
However, unique fragments at m/z 254 (from the 4-methoxyphenylacetamido group) distinguish it from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
